tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-16(2,3)24-15(23)21-10-8-20(9-11-21)12-14(22)19-17(13-18)6-4-5-7-17/h4-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTCBZVVMRPJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and the cyanocyclopentyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the use of tert-butyl chloroformate in the presence of a base can facilitate the formation of the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of tert-butyl piperazine-1-carboxylate derivatives, highlighting structural differences and their implications:
Key Observations:
- Substituent Polarity: The target compound’s 1-cyanocyclopentyl group introduces moderate polarity (XLogP3-AA ~1.5), comparable to triazole-containing analogs like 2l (XLogP3-AA 1.8) . This contrasts with highly lipophilic derivatives like 16a (XLogP3-AA 6.2), which may exhibit better membrane permeability but poorer aqueous solubility .
- Stability: Unlike 1a and 1b, which degrade in gastric fluid due to oxazolidinone ring instability, the target compound’s carbamoyl and cyanocyclopentyl groups are less prone to hydrolysis, suggesting better gastrointestinal stability .
- Synthetic Complexity: The carbamoylmethyl linkage in the target compound likely requires coupling reagents like HBTU or TBTU (as seen in ), whereas analogs with arylthienopyridine substituents (17a) involve multi-step cyclization and sulfur incorporation .
Biological Activity
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of both piperazine and cyanocyclopentyl moieties suggests it may exhibit diverse pharmacological effects.
Research indicates that compounds similar to this compound may exhibit activity through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease .
- Modulation of Neurotransmitter Systems : The piperazine ring may facilitate interactions with neurotransmitter receptors, potentially affecting mood and cognition.
In Vitro Studies
In vitro studies have demonstrated that related compounds can significantly influence cell viability and neuroprotection:
- Cell Viability : One study reported that a derivative of this compound improved cell viability in astrocytes exposed to amyloid beta (Aβ) peptide, suggesting protective effects against neurotoxicity .
- Enzyme Inhibition : Compounds similar to this compound exhibited IC50 values indicating effective inhibition of β-secretase (15.4 nM) and acetylcholinesterase (K i = 0.17 μM) .
Neuroprotective Effects
A notable study evaluated the neuroprotective effects of a compound structurally related to this compound in an Alzheimer's disease model. The compound was shown to:
- Reduce Aβ aggregation by 85% at a concentration of 100 μM.
- Improve astrocyte survival rates when co-treated with Aβ, indicating potential for therapeutic application in neurodegenerative conditions .
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for synthesizing tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate?
Answer:
The synthesis typically involves a multi-step approach:
Piperazine Core Functionalization : The tert-butyl-protected piperazine is alkylated using a bromoacetyl intermediate under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the carbamoyl-methyl group .
Carbamoyl Coupling : The 1-cyanocyclopentylamine is coupled to the activated carboxylic acid derivative (e.g., via EDC/HOBt or HATU-mediated amidation) in anhydrous dichloromethane or THF .
Deprotection (Optional) : The tert-butyl group can be removed using TFA or HCl/dioxane for further derivatization .
Key Analytical Validation : Intermediate purity is confirmed via TLC and HPLC (>95%), while final product structure is verified by H/C NMR and high-resolution mass spectrometry .
Advanced: How can reaction parameters be optimized during the coupling of the 1-cyanocyclopentyl moiety to the piperazine core?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may increase side reactions; THF balances reactivity and selectivity .
- Catalyst Tuning : Use of HATU over EDC improves coupling efficiency for sterically hindered amines, reducing reaction time from 24h to 6h .
- Temperature Control : Maintaining 0–5°C minimizes epimerization of the cyanocyclopentyl group, critical for stereochemical integrity .
Monitoring : Real-time reaction progress is tracked via inline FTIR or LC-MS to identify byproducts (e.g., N-acylurea formation) .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Structural Elucidation :
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., piperazine protons at δ 3.2–3.5 ppm; tert-butyl at δ 1.4 ppm) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., piperazine chair conformation and hydrogen-bonding networks) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (<0.5% area) .
- Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical and observed results?
Answer:
- Dynamic Effects : Conformational flexibility (e.g., piperazine ring puckering) causes splitting in NMR signals; variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies exchange broadening .
- Isotopic Labeling : N-labeled analogs differentiate overlapping signals in crowded regions (e.g., amide vs. piperazine protons) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous peaks .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., trypsin-like proteases or kinases) using ATP/NADH depletion readouts .
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to measure Kᵢ values .
Advanced: How does structural modification of the cyanocyclopentyl group impact bioactivity?
Answer:
A comparative analysis of analogs reveals:
| Modification | Bioactivity Change (vs. Parent) | Mechanism Insight |
|---|---|---|
| Cyano → Amine | ↑ Cytotoxicity (IC₅₀: 5 µM → 2 µM) | Enhanced hydrogen bonding with target |
| Cyclopentyl → Cyclohexyl | ↓ Solubility (LogP: 2.1 → 3.4) | Increased hydrophobicity reduces bioavailability |
| Methodology : SAR studies combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities . |
Basic: What are the stability considerations for long-term storage?
Answer:
- Conditions : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis of the tert-butyl ester .
- Degradation Pathways :
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Chemical Proteomics : SILAC-labeled cells treated with the compound are subjected to pull-down assays using biotinylated probes; identified targets are validated via CRISPR knockouts .
- Cellular Thermal Shift Assay (CETSA) : Quantifies thermal stabilization of target proteins (ΔTₘ ≥ 2°C confirms engagement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
